molecular formula C20H23FN4O3 B1677198 Olamufloxacin CAS No. 167887-97-0

Olamufloxacin

Cat. No.: B1677198
CAS No.: 167887-97-0
M. Wt: 386.4 g/mol
InChI Key: LEILBPMISZFZQK-GFCCVEGCSA-N
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Description

Olamufloxacin, also known as HSR-903, is a synthetic fluoroquinolone antibacterial agent. It is characterized by its low toxicity and broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This compound is particularly noted for its efficacy against quinolone-resistant bacteria, making it a valuable addition to the arsenal of antimicrobial agents .

Mechanism of Action

Target of Action

Olamufloxacin, like other fluoroquinolones, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, as they prevent the excessive supercoiling of DNA during replication or transcription .

Mode of Action

This compound inhibits the supercoiling activity of bacterial DNA gyrase, thereby halting DNA replication . It also acts on topoisomerase IV, preventing the excessive supercoiling of DNA during replication or transcription . By inhibiting these functions, this compound disrupts normal cell division .

Biochemical Pathways

It is known that the drug interferes with the dna replication process in bacteria by inhibiting dna gyrase and topoisomerase iv . This disruption of DNA replication leads to cell death, effectively combating the bacterial infection .

Result of Action

This compound has been found to be active against both Gram-positive and -negative bacteria . It has shown efficacy in treating systemic infections and urinary tract infections in mice . The in vivo activity of this compound was slightly less than the in vitro activity, which could be explained by host factors or pharmacokinetics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of antibiotics like this compound . Biological factors such as the bacterial community and mobile genetic elements, as well as non-biological factors like the presence of other antibiotics or heavy metals, can affect the distribution and spread of antibiotic resistance genes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Olamufloxacin is synthesized through a multi-step process involving the following key steps:

    Formation of the quinoline core: The synthesis begins with the construction of the quinoline core, which involves the cyclization of appropriate precursors.

    Introduction of functional groups: Various functional groups, including the amino and fluoro groups, are introduced through selective reactions.

    Spirocyclic ring formation: The spirocyclic ring is formed through a spirocyclization reaction, which is a critical step in the synthesis of this compound.

Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture. The final product is purified through crystallization and other separation techniques to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Olamufloxacin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in this compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Olamufloxacin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Ciprofloxacin
  • Sparfloxacin
  • Levofloxacin

Comparison: Olamufloxacin is unique in its enhanced activity against quinolone-resistant bacteria compared to other fluoroquinolones. While ciprofloxacin, sparfloxacin, and levofloxacin are effective against a broad spectrum of bacteria, this compound’s low toxicity and efficacy against resistant strains make it a valuable alternative in clinical settings .

Properties

IUPAC Name

5-amino-7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O3/c1-9-16-13(18(26)11(19(27)28)6-25(16)10-2-3-10)15(23)14(21)17(9)24-7-12(22)20(8-24)4-5-20/h6,10,12H,2-5,7-8,22-23H2,1H3,(H,27,28)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEILBPMISZFZQK-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C(=C1N3CC(C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=C(C(=C1N3C[C@H](C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167887-97-0
Record name Olamufloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167887970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OLAMUFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJG8KL1435
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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